4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid
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Overview
Description
4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid is an organic compound that features a pyrazole ring substituted with an ethyl group at the nitrogen atom and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Substitution Reactions: The ethyl group is introduced at the nitrogen atom of the pyrazole ring through alkylation reactions.
Coupling with Fluorobenzoic Acid: The final step involves coupling the pyrazole derivative with 3-fluorobenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid
- 4-(1-Propyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid
- 4-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzoic acid
Uniqueness
4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid is unique due to the specific positioning of the ethyl group and the fluorine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-15-7-9(6-14-15)10-4-3-8(12(16)17)5-11(10)13/h3-7H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIIZYXKOJRGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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